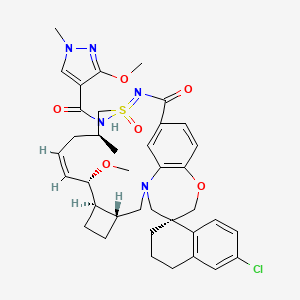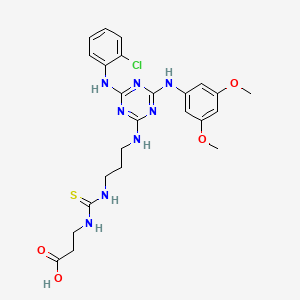
Lactate transportor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactate transporter 1, also known as monocarboxylate transporter 1, is a member of the solute carrier family 16. It plays a crucial role in the transportation of lactate, pyruvate, ketone bodies, and short-chain fatty acids across cell membranes. This transporter is essential for maintaining metabolic homeostasis and is involved in various physiological processes, including energy production and regulation of pH levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lactate transporter 1 is typically studied through heterologous protein expression systems. One common method involves the use of Xenopus laevis oocytes, where complementary RNA encoding the transporter is injected into the oocytes. This allows for the functional expression and characterization of the transporter under controlled conditions .
Industrial Production Methods: Industrial production of lactate transporter 1 is not common due to its biological nature. recombinant DNA technology can be employed to produce the transporter in large quantities for research purposes. This involves cloning the gene encoding lactate transporter 1 into an expression vector, which is then introduced into a suitable host cell line for protein production.
Analyse Chemischer Reaktionen
Types of Reactions: Lactate transporter 1 primarily facilitates the transport of lactate and other monocarboxylates across cell membranes. It does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, it functions through a proton-coupled transport mechanism, where the movement of lactate is coupled with the movement of protons (H+ ions) across the membrane .
Common Reagents and Conditions: The activity of lactate transporter 1 can be studied using various reagents, including radiolabeled lactate and pH-sensitive dyes. These reagents help in measuring the transport activity and understanding the kinetics of the transporter under different conditions .
Major Products Formed: As lactate transporter 1 is involved in the transport rather than chemical transformation, there are no major products formed from its activity. The primary outcome is the movement of lactate and protons across the cell membrane, which helps in maintaining cellular homeostasis .
Wissenschaftliche Forschungsanwendungen
Lactate transporter 1 has numerous applications in scientific research:
Wirkmechanismus
Lactate transporter 1 operates through a proton-coupled transport mechanism. It facilitates the movement of lactate and other monocarboxylates across cell membranes by coupling their transport with the movement of protons. This process is driven by the electrochemical gradient of protons across the membrane. The transporter has specific binding sites for lactate and protons, and their binding induces conformational changes that allow the transport process to occur .
Vergleich Mit ähnlichen Verbindungen
Lactate transporter 1 is part of a family of monocarboxylate transporters, which includes lactate transporter 2, lactate transporter 3, and lactate transporter 4. Each of these transporters has unique properties and tissue distribution:
Lactate transporter 2: Primarily found in neurons and has a higher affinity for lactate compared to lactate transporter 1.
Lactate transporter 3: Expressed in tissues with high glycolytic activity, such as muscles, and has a lower affinity but higher capacity for lactate transport.
Lactate transporter 4: Predominantly found in glycolytic tissues and is involved in the export of lactate from cells.
Lactate transporter 1 is unique due to its broad tissue distribution and its role in both importing and exporting lactate, making it a versatile player in metabolic regulation .
Eigenschaften
Molekularformel |
C28H36ClN5O |
|---|---|
Molekulargewicht |
494.1 g/mol |
IUPAC-Name |
N-(1-adamantyl)-1-[5-[1-(4-tert-butylphenyl)-2H-triazol-1-ium-4-yl]-3-methoxy-1H-pyrrol-2-yl]methanimine;chloride |
InChI |
InChI=1S/C28H35N5O.ClH/c1-27(2,3)21-5-7-22(8-6-21)33-17-25(31-32-33)23-12-26(34-4)24(30-23)16-29-28-13-18-9-19(14-28)11-20(10-18)15-28;/h5-8,12,16-20H,9-11,13-15H2,1-4H3,(H,29,30);1H |
InChI-Schlüssel |
KIIVPFTUZJOVFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)[N+]2=CC(=NN2)C3=CC(=C(N3)C=NC45CC6CC(C4)CC(C6)C5)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12369913.png)
![(2R)-3,3,3-trifluoro-2-methoxy-1-[(11R)-11-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl]-2-phenylpropan-1-one](/img/structure/B12369927.png)


![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12369956.png)
![1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12369961.png)
![[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12369968.png)
![2-methyl-N-(2-methylphenyl)-3-oxo-1,4-dihydropyrido[1,2-a]pyrazin-5-ium-1-carboxamide;iodide](/img/structure/B12369977.png)

![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)
